N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride
Overview
Description
“N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride” is a chemical compound with the CAS Number: 1187931-32-3 . It has a linear formula of C8H20Cl2N2 . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for “N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride” is 1S/C8H18N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h7-8H,3-6,9H2,1-2H3;2*1H . This indicates the presence of two chlorine atoms, eight carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms in the molecule.Physical And Chemical Properties Analysis
“N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride” has a molecular weight of 215.17 . It is a solid at room temperature and is stored in a dry environment .Scientific Research Applications
Synthesis and Structural Studies
- A novel synthesis method for trans-N1,N2-dimethylcyclohexane-1,2-diamine, an isomer of N1,N1-Dimethylcyclohexane-1,4-diamine, has been developed, offering a highly optically pure compound through a four-step process involving cyclohexene oxide and methylamine (Shen et al., 2013).
- The importance of molecular interactions in the crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is highlighted, with findings demonstrating significant influence on the structural properties of these compounds (Lai et al., 2006).
Catalytic and Chemical Applications
- Tetradentate chiral N(4) ligands, including derivatives of N1,N1-Dimethylcyclohexane-1,4-diamine, have been synthesized for potential use in catalyzing enantioselective epoxidation with iron and manganese complexes (Guillemot et al., 2007).
- The compound's use as an effective ligand for nickel-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature, particularly in alkyl-alkyl Suzuki reactions, has been demonstrated (Saito & Fu, 2007).
Interaction with Biological Systems
- Research on platinum-acridinylthiourea conjugates incorporating N1,N1-Dimethylcyclohexane-1,4-diamine has revealed insights into DNA damage and cytotoxicity, showing significant potential for therapeutic applications (Guddneppanavar et al., 2007).
- The compound's derivatives have been investigated for inhibiting Plasmodium falciparum, indicating potential as novel antimalarial agents (Krake et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-N,4-N-dimethylcyclohexane-1,4-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h7-8H,3-6,9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZUCSCEEZQGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694538 | |
Record name | N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride | |
CAS RN |
1031289-75-4 | |
Record name | N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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